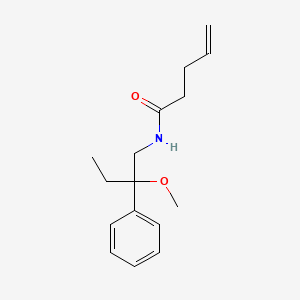

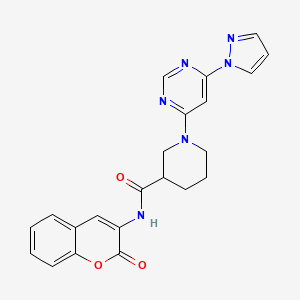

![molecular formula C12H6ClFN2OS2 B2573377 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 905674-42-2](/img/structure/B2573377.png)

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

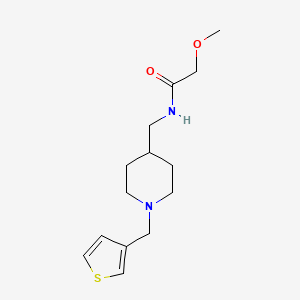

While specific synthesis methods for 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide are not available, similar compounds have been synthesized through various pathways. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a benzo[d]thiazol-2-yl group, and a carboxamide group. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Scientific Research Applications

Synthesis and Chemical Properties

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates

This study discusses a method for synthesizing thiazole-5-carboxylate esters, which could be related to the structural synthesis involving "5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide." Such methods play a critical role in developing novel compounds with potential applications in various scientific fields, including drug discovery and materials science (Fong et al., 2004).

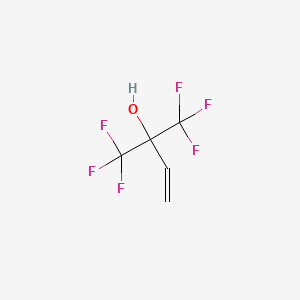

Solvent Effect on Absorption and Fluorescence Spectra of Three Biologically Active Carboxamides

This research highlights the importance of solvent polarity on the optical properties of carboxamides, which is relevant for understanding the photophysical properties of similar compounds like "this compound" for their potential application in biological imaging or as fluorescent markers (Patil et al., 2011).

Pharmacological Applications

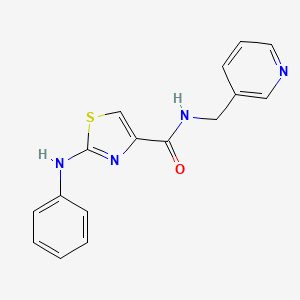

Synthesis, Characterization, Antimicrobial Evaluation and Docking Studies

The study on 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides reveals the antimicrobial potential of structurally complex carboxamides. Such compounds, including "this compound," could serve as leads in the development of new antimicrobial agents, demonstrating the role of synthetic chemistry in addressing drug resistance (Talupur et al., 2021).

Material Science Applications

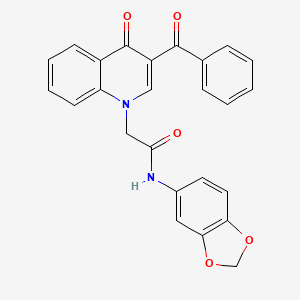

Aromatic Polyamides Bearing Ether and Isopropylidene or Hexafluoroisopropylidene Links in the Main Chain

The synthesis of aromatic polyamides incorporating complex structures, similar to the thiophene and carboxamide groups found in "this compound," highlights their application in creating new materials with enhanced thermal stability and solubility. Such materials have potential uses in high-performance polymers and coatings (Hsiao & Yu, 1996).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may interfere with essential biochemical processes of the bacteria.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the pathways involved in the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the inhibition of growth or death of Mycobacterium tuberculosis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide.

This compound, like other benzothiazole derivatives, shows promise in the field of anti-tubercular drug development .

properties

IUPAC Name |

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN2OS2/c13-9-5-4-8(18-9)11(17)16-12-15-10-6(14)2-1-3-7(10)19-12/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBVNICPXMWLKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2573297.png)

![6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione](/img/structure/B2573298.png)

![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2573305.png)